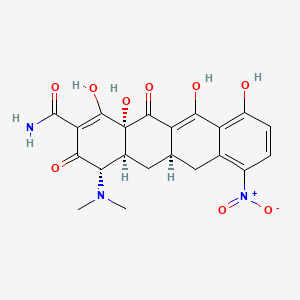

Nitrocycline

Description

Structure

3D Structure

Properties

CAS No. |

5585-59-1 |

|---|---|

Molecular Formula |

C21H21N3O9 |

Molecular Weight |

459.4 g/mol |

IUPAC Name |

(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-nitro-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |

InChI |

InChI=1S/C21H21N3O9/c1-23(2)15-9-6-7-5-8-10(24(32)33)3-4-11(25)13(8)16(26)12(7)18(28)21(9,31)19(29)14(17(15)27)20(22)30/h3-4,7,9,15,25-26,29,31H,5-6H2,1-2H3,(H2,22,30)/t7-,9-,15-,21-/m0/s1 |

InChI Key |

ICIDIYCNVITODC-UVPAEMEASA-N |

SMILES |

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)[N+](=O)[O-] |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)[N+](=O)[O-] |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a Potent Antibiotic: A Technical Guide to the Discovery and History of Minocycline and the Role of its Nitro-Intermediates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of the tetracycline class of antibiotics, with a specific focus on the semi-synthetic marvel, minocycline. We delve into the pivotal role of its nitrated intermediates, often referred to as "nitrocyclines," in its chemical synthesis. This document provides a comprehensive overview of the experimental protocols, key data, and the intricate signaling pathways associated with this potent antibacterial agent.

A Legacy of Discovery: The Tetracycline Family

The story of tetracyclines began in the late 1940s, a golden era for antibiotic discovery.[1] The first member of this class, chlortetracycline (Aureomycin), was discovered in 1945 by Benjamin Minge Duggar from the soil bacterium Streptomyces aureofaciens.[2][3] This was soon followed by the discovery of oxytetracycline.[4] These natural products exhibited a broad spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria, as well as other microorganisms.[4][5]

The parent compound, tetracycline, was first produced semi-synthetically in 1953 by Lloyd H. Conover at Pfizer, through the hydrogenolysis of chlortetracycline.[5] This achievement marked a significant milestone, demonstrating that chemical modification of natural antibiotics could lead to improved therapeutic agents.[2] This paved the way for the development of second-generation tetracyclines, including minocycline.

The Advent of Minocycline: A Semi-Synthetic Breakthrough

Minocycline, a second-generation tetracycline, was synthesized to overcome the growing problem of bacterial resistance to earlier tetracyclines. Its development was a testament to the power of medicinal chemistry in enhancing the efficacy and pharmacokinetic properties of existing antibiotic scaffolds.

The Crucial Role of "Nitrocycline" Intermediates in Minocycline Synthesis

The term "this compound" does not refer to a standalone antibiotic but rather to key nitrated intermediates in the synthesis of minocycline. The most common synthetic route to minocycline involves the nitration of a tetracycline derivative called sancycline.[6][7][8] This reaction typically yields a mixture of two positional isomers: 7-nitrosancycline and 9-nitrosancycline.[6][8]

The 7-nitro isomer is the desired precursor for minocycline. The subsequent chemical steps involve the reduction of the nitro group to an amine, followed by reductive amination to introduce the dimethylamino group at the 7-position, yielding minocycline.[7][8]

Experimental Protocols: Synthesis of Minocycline via Nitration of Sancycline

The following is a generalized experimental protocol for the synthesis of minocycline, highlighting the nitration step that generates the "this compound" intermediates. Specific conditions and reagents may vary based on patented procedures.

Objective: To synthesize minocycline from sancycline via a nitrated intermediate.

Materials:

-

Sancycline

-

Reducing agent (e.g., Palladium on carbon with hydrogen gas)[9]

-

Methylating agent (e.g., Formaldehyde)[9]

-

Solvents (e.g., Methanol)[6]

-

Bases and acids for pH adjustment and salt formation

Procedure:

-

Nitration of Sancycline:

-

Sancycline is dissolved in a suitable solvent.

-

The solution is cooled to a low temperature (e.g., 0-5 °C).

-

A pre-cooled mixture of nitric acid and sulfuric acid is added dropwise to the sancycline solution while maintaining the low temperature.[6][8] This electrophilic aromatic substitution reaction introduces a nitro group onto the D-ring of the tetracycline scaffold.

-

The reaction mixture is stirred for a specified period to ensure complete nitration.

-

Upon completion, the reaction is quenched, and the mixture of 7-nitrosancycline and 9-nitrosancycline is isolated.

-

-

Separation of the 7-nitro Isomer:

-

Reduction of the Nitro Group:

-

The purified 7-nitrosancycline is dissolved in a suitable solvent.

-

A catalyst, such as palladium on carbon, is added.[9]

-

The mixture is subjected to hydrogenation to reduce the nitro group to an amino group, forming 7-aminosancycline.

-

-

Reductive Amination:

-

The 7-aminosancycline is then reacted with a methylating agent, such as formaldehyde, in the presence of a reducing agent.[9] This step introduces the dimethylamino group at the 7-position.

-

-

Purification and Salt Formation:

-

The resulting minocycline is purified using appropriate techniques.

-

For pharmaceutical use, it is often converted to a stable salt, such as minocycline hydrochloride.

-

Mechanism of Action: How Tetracyclines Inhibit Bacterial Growth

Tetracyclines, including minocycline, are bacteriostatic agents that inhibit protein synthesis in bacteria.[2][4] Their primary target is the bacterial 30S ribosomal subunit.

Caption: Mechanism of action of tetracycline antibiotics.

By binding to the 30S subunit, tetracyclines sterically hinder the binding of aminoacyl-tRNA to the A-site of the ribosome-mRNA complex.[4] This effectively prevents the addition of new amino acids to the growing polypeptide chain, thereby halting protein synthesis and inhibiting bacterial growth and replication.

Recent research has also uncovered other potential mechanisms of action for tetracyclines, including anti-inflammatory properties and the inhibition of matrix metalloproteinases.[2][10][11][12] Some studies suggest that tetracyclines can also inhibit the expression of nitric oxide synthase (NOS).[10][11][12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the tetracycline class of antibiotics.

Table 1: Timeline of Key Discoveries in the Tetracycline Family

| Year | Discovery/Event | Key Researchers/Institution | Reference(s) |

| 1945 | Discovery of Chlortetracycline (Aureomycin) | Benjamin Minge Duggar / Lederle Laboratories | [2][3] |

| 1948 | First prescription of a tetracycline antibiotic | - | [5] |

| Late 1940s | Discovery of Oxytetracycline | A.C. Finlay / Pfizer | [4] |

| 1953 | First semi-synthesis of Tetracycline | Lloyd H. Conover / Pfizer | [5] |

| 1960s | Development of second-generation tetracyclines (including Minocycline) | Various | [4][13] |

Table 2: General Physicochemical Properties of Selected Tetracyclines

| Compound | Molecular Formula | Molar Mass ( g/mol ) | General Solubility |

| Tetracycline | C22H24N2O8 | 444.4 | Sparingly soluble in water |

| Chlortetracycline | C22H23ClN2O8 | 478.9 | Slightly soluble in water |

| Oxytetracycline | C22H24N2O9 | 460.4 | Slightly soluble in water |

| Minocycline | C23H27N3O7 | 457.5 | Soluble in water |

Experimental Workflow: From Soil to Synthesis

The journey from the discovery of the first tetracyclines to the rational design of semi-synthetic derivatives like minocycline represents a significant evolution in drug development.

Caption: From natural discovery to semi-synthetic drug development.

Clinical Significance and Future Perspectives

Minocycline and other tetracyclines remain clinically important for treating a variety of bacterial infections. Their use has expanded beyond their antimicrobial properties, with research exploring their potential in treating conditions such as acne, rosacea, and some inflammatory disorders.[14] However, the emergence of tetracycline-resistant bacteria remains a significant challenge, necessitating the continued development of new derivatives and therapeutic strategies.[4] The ongoing research into novel tetracyclines, such as the glycylcyclines, highlights the enduring legacy and therapeutic potential of this remarkable class of antibiotics.[2][4]

References

- 1. news-medical.net [news-medical.net]

- 2. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 3. Duggar Develops the First Tetracycline Antibiotic | Research Starters | EBSCO Research [ebsco.com]

- 4. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetracycline - Wikipedia [en.wikipedia.org]

- 6. Synthesis method of minocycline hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN111892509A - Preparation method of minocycline - Google Patents [patents.google.com]

- 8. CN112574057A - Method for synthesizing minocycline hydrochloride - Google Patents [patents.google.com]

- 9. CN103387512A - Preparation method and intermediate of minocycline - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. A novel mechanism of action of tetracyclines: effects on nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A novel mechanism of action of tetracyclines: Effects on nitric oxide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The history of the tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tetracyclines: The Old, the New and the Improved – A Short Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

An In-depth Technical Guide to the Chemical Structure and Properties of Nitrocycline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrocycline, a semi-synthetic derivative of the tetracycline class of antibiotics, is distinguished by the presence of a nitro group at the C7 position of its naphthacene core. This modification has the potential to modulate its antibacterial activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the chemical structure, properties, and putative mechanisms of action of this compound. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles the available information and extrapolates from the well-understood characteristics of the tetracycline family. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development of this compound.

Chemical Structure and Physicochemical Properties

This compound, also known as 7-nitro-6-demethyl-6-deoxytetracycline, is a member of the tetracycline family of antibiotics.[1] Its chemical identity is well-established and characterized by the following identifiers:

-

IUPAC Name: (4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-nitro-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide[1]

The core structure of this compound is the characteristic four-ring carbocyclic system of tetracyclines. The key distinguishing feature is the nitro group at the 7th position, which influences its electronic properties and potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 459.41 g/mol | [1][2] |

| Appearance | Yellow crystalline powder (inferred) | General property of tetracyclines |

| Melting Point | Not reported | |

| Boiling Point (predicted) | 691.9 °C at 760 mmHg | [2] |

| Density (predicted) | 1.71 g/cm³ | [2] |

| LogP (predicted) | -0.9 | [1] |

| pKa (predicted) | 3.3, 7.7, 9.7 (inferred from tetracycline) | General property of tetracyclines |

Synthesis of this compound

The synthesis of this compound is not widely detailed in dedicated publications. However, its preparation can be inferred from the synthetic routes developed for other tetracycline derivatives, particularly minocycline. The key step is the nitration of a tetracycline backbone. A plausible synthetic approach involves the nitration of 6-demethyl-6-deoxytetracycline.

Experimental Protocol: Synthesis of 7-nitro-6-demethyl-6-deoxytetracycline

This protocol is adapted from the established synthesis of minocycline precursors.

Materials:

-

6-demethyl-6-deoxytetracycline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Nitric Acid (HNO₃)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (CH₃OH)

-

Diethyl ether ((C₂H₅)₂O)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve 6-demethyl-6-deoxytetracycline in concentrated sulfuric acid at a low temperature (e.g., 0 °C) with constant stirring.

-

Nitration: Slowly add a stoichiometric amount of nitric acid to the solution while maintaining the low temperature. The reaction is typically rapid.

-

Quenching: After the reaction is complete (monitored by TLC), carefully pour the reaction mixture onto crushed ice.

-

Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the product with dichloromethane.

-

Washing and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. The resulting crude product, a mixture of 7-nitro and 9-nitro isomers, is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the 7-nitro-6-demethyl-6-deoxytetracycline (this compound).

-

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Biological Activity and Mechanism of Action

As a tetracycline antibiotic, this compound is presumed to exert its primary antibacterial effect through the inhibition of protein synthesis in bacteria.

Primary Mechanism: Inhibition of Protein Synthesis

Tetracyclines bind to the 30S ribosomal subunit of bacteria, effectively blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[3][4][5] This prevents the addition of new amino acids to the growing peptide chain, leading to the cessation of protein synthesis and a bacteriostatic effect.

Potential Novel Mechanism: Inhibition of Nitric Oxide Synthase

Some tetracycline derivatives have been shown to possess anti-inflammatory properties independent of their antimicrobial activity. One proposed mechanism for this is the inhibition of inducible nitric oxide synthase (iNOS).[6][7] Overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions. By inhibiting iNOS, tetracyclines can reduce the production of this inflammatory mediator. It is plausible that this compound may also exhibit this activity.

Antimicrobial Spectrum

Table 2: Predicted Antimicrobial Spectrum of this compound

| Bacterial Group | Predicted Activity |

| Gram-positive bacteria | Active |

| (e.g., Staphylococcus aureus, Streptococcus pneumoniae) | |

| Gram-negative bacteria | Active |

| (e.g., Escherichia coli, Haemophilus influenzae) | |

| Atypical bacteria | Active |

| (e.g., Mycoplasma pneumoniae, Chlamydia pneumoniae) |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound stock solution of known concentration

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial isolates to be tested

-

Bacterial inoculum standardized to 0.5 McFarland

-

Positive control antibiotic (e.g., Doxycycline)

-

Incubator

Procedure:

-

Preparation of Antibiotic Dilutions: Prepare a serial two-fold dilution of this compound in CAMHB in the wells of a 96-well plate. The concentration range should be appropriate to determine the MIC of the test organisms.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Pharmacokinetics

Specific pharmacokinetic data for this compound, such as absorption, distribution, metabolism, and excretion (ADME), have not been published. However, based on its chemical structure as a second-generation tetracycline, some properties can be predicted.

Table 3: Predicted Pharmacokinetic Parameters of this compound

| Parameter | Predicted Characteristic | Rationale |

| Oral Bioavailability | Moderate to high | Second-generation tetracyclines generally have improved oral absorption compared to first-generation compounds. |

| Protein Binding | Moderate | A common characteristic of tetracyclines. |

| Distribution | Wide, including good penetration into tissues and fluids | Lipophilic nature of tetracyclines facilitates distribution. |

| Metabolism | Primarily hepatic | Common metabolic pathway for tetracyclines. |

| Excretion | Renal and fecal | Dual excretion routes are typical for this class of antibiotics. |

Experimental Protocol: In Vivo Pharmacokinetic Study in a Rodent Model

A basic pharmacokinetic study can be conducted in a rodent model (e.g., rats or mice) to determine key parameters.

Procedure:

-

Animal Dosing: Administer a single dose of this compound to a cohort of rodents, either orally (by gavage) or intravenously (via tail vein injection).

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

-

Plasma Preparation: Process the blood samples to separate the plasma.

-

Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t₁/₂).

Clinical Development Status

As of the date of this document, there is no publicly available information regarding any clinical trials involving this compound. The development of this specific tetracycline derivative may have been discontinued, or it may be in a very early preclinical stage of investigation.

Conclusion

This compound is a chemically defined tetracycline antibiotic with a distinct nitro-functionalization. While its biological and pharmacokinetic properties have not been extensively reported, its structural similarity to other second-generation tetracyclines suggests a profile characterized by broad-spectrum antibacterial activity and potentially favorable pharmacokinetic characteristics. The experimental protocols outlined in this guide provide a framework for future research to elucidate the specific properties of this compound and to evaluate its potential as a therapeutic agent. Further investigation is warranted to determine its antimicrobial efficacy, safety profile, and clinical utility.

References

- 1. A Robust Platform for the Synthesis of New Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Pharmacokinetics and pharmacodynamics of the tetracyclines including glycylcyclines. | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. abo.com.pl [abo.com.pl]

- 5. Synthesis of 7-dimethylamino-6-demethyl-6-deoxytetracycline (minocycline) via 9-nitro-6-demethyl-6-deoxytetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. US4849136A - Process for producing 7-amino-6-demethyl-6-deoxytetracycline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Nitro-aromatic Antimicrobials: Nitroxoline and Nitro-derivatives of Tetracyclines

Disclaimer: The term "Nitrocycline" does not correspond to a recognized chemical entity in the scientific literature. This guide, therefore, focuses on two classes of nitro-containing antimicrobial compounds that are likely relevant to the user's interest: the urinary antiseptic Nitroxoline and nitro-derivatives of tetracycline antibiotics .

This technical whitepaper provides a comprehensive overview of the synthesis pathways and precursors for Nitroxoline and nitro-tetracyclines. It is intended for researchers, scientists, and professionals in the field of drug development. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic routes.

Synthesis of Nitroxoline (5-nitro-8-hydroxyquinoline)

Nitroxoline is an established antibiotic primarily used for the treatment of urinary tract infections.[1] Its synthesis is a well-documented two-step process commencing from the precursor 8-hydroxyquinoline.

Synthesis Pathway

The synthesis proceeds via an initial nitrosation of 8-hydroxyquinoline to form the intermediate 8-hydroxy-5-nitrosoquinoline. This intermediate is then oxidized to yield the final product, Nitroxoline.[2][3]

Precursors and Reagents

| Precursor/Reagent | Formula | Role in Synthesis |

| 8-Hydroxyquinoline | C₉H₇NO | Starting material |

| Sodium Nitrite | NaNO₂ | Nitrosating agent for the formation of the intermediate |

| Sulfuric Acid | H₂SO₄ | Provides acidic medium for nitrosation |

| Nitric Acid | HNO₃ | Oxidizing agent to convert the nitroso group to a nitro group |

| Sodium Hydroxide | NaOH | Used for pH adjustment during workup |

| Acetic Acid | CH₃COOH | Used for pH adjustment during workup |

Experimental Protocols

Step 1: Synthesis of 8-Hydroxy-5-Nitrosoquinoline

This procedure is based on the method described in the Asian Journal of Research in Chemistry.[1]

-

Dissolve 8-Hydroxyquinoline (1 mole) in a suitable solvent.

-

Add a solution of sodium nitrite in sulfuric acid dropwise to the reaction mixture.

-

Maintain the reaction temperature and stir for a sufficient duration to ensure complete conversion.

-

Monitor the reaction progress by a suitable analytical technique such as HPLC.

-

Upon completion, the intermediate, 8-Hydroxy-5-Nitrosoquinoline, can be isolated.

Step 2: Synthesis of Nitroxoline (8-Hydroxy-5-Nitroquinoline)

This protocol is an adaptation from methodologies found in the literature.[1][4]

-

To a mixture of 8-Hydroxy-5-Nitrosoquinoline (1 mole) and water (1:3 mole), add nitric acid dropwise at a temperature of 20-25°C.[1]

-

Maintain the reaction for 3-4 hours, monitoring the absence of the starting material by HPLC.[1]

-

After the reaction is complete, add deionized water (5 moles) and adjust the pH to 7-8 using an aqueous sodium hydroxide solution.[1]

-

Maintain for approximately 30 minutes, then adjust the pH to 5 with acetic acid to precipitate the solid product.[1]

-

Filter the obtained solid and dry it to yield crude Nitroxoline.[1]

Purification:

The crude Nitroxoline can be purified by crystallization.[1]

-

Charge the crude Nitroxoline into methanol (3 volumes) and heat to 60-65°C until a clear solution is observed.[1]

-

Cool the solution to 40-45°C to obtain a precipitated solid, which is then filtered.[1]

-

Dissolve the filtered solid in DMF (3 volumes) to get a clear solution.[1]

-

Add water (5 volumes) to precipitate the pure solid Nitroxoline.[1]

-

Filter the pure compound and dry it under vacuum.[1]

Quantitative Data

| Product/Intermediate | Yield | Purity (by HPLC) | Melting Point (°C) |

| 8-Hydroxy-5-Nitrosoquinoline | - | - | 244-247 (decomposes) |

| Nitroxoline (crude) | 80% | - | - |

| Nitroxoline (pure) | 70% | 99.5% | 179-181.5 |

Synthesis of Nitro-derivatives of Tetracyclines

The synthesis of nitro-tetracyclines typically involves the direct nitration of a pre-existing tetracycline antibiotic. This is a key step in the semi-synthesis of newer generation tetracyclines, such as Tigecycline, from precursors like Minocycline.[5][6]

Synthesis Pathway

The general pathway involves the electrophilic aromatic substitution of a tetracycline molecule, most commonly at the C9 position.

Precursors and Reagents

| Precursor/Reagent | Formula/Type | Role in Synthesis |

| Tetracycline | - | Starting material for nitration |

| Minocycline | C₂₃H₂₇N₃O₇ | A common tetracycline derivative used for nitration |

| Nitric Acid | HNO₃ | A common nitrating agent |

| Alkyl Nitrates | R-ONO₂ | Alternative nitrating agents |

| Sulfuric Acid | H₂SO₄ | Catalyst for nitration |

Experimental Protocols

The following is a generalized protocol for the nitration of a tetracycline, based on patent literature for the synthesis of Tigecycline intermediates.[5]

-

Dissolve the tetracycline derivative (e.g., Minocycline) in a suitable solvent.

-

Cool the reaction mixture to a low temperature.

-

Slowly add the nitrating agent (e.g., nitric acid in sulfuric acid, or an alkyl nitrate) to the cooled solution while maintaining the temperature.

-

Allow the reaction to proceed for a specified time, monitoring for the consumption of the starting material by HPLC.

-

Upon completion, the reaction is quenched, and the 9-nitro tetracycline derivative is isolated.

-

The product can be further purified using techniques such as chromatography.

Quantitative Data

The efficiency of the nitration reaction is a critical parameter in the synthesis of tetracycline derivatives.

| Parameter | Value | Analytical Method |

| Amount of starting material in nitration product | < 10% (can be as low as < 0.5%) | HPLC |

| Amount of C4-epimer generated | ≤ 2.5% of the 9-nitro product | HPLC |

Signaling Pathways and Experimental Workflows

While a detailed discussion of signaling pathways is beyond the scope of this synthesis-focused guide, it is noteworthy that tetracyclines inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit.[7] The introduction of a nitro group can modulate the antibiotic's activity and spectrum.

Experimental Workflow for Synthesis and Analysis

The following diagram outlines a general workflow for the synthesis and analysis of the described compounds.

References

- 1. ajrconline.org [ajrconline.org]

- 2. TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 3. researchgate.net [researchgate.net]

- 4. Nitroxoline synthesis - chemicalbook [chemicalbook.com]

- 5. WO2010114680A1 - Nitration of tetracyclines - Google Patents [patents.google.com]

- 6. Tetracyclines | Andrew G Myers Research Group [myers.faculty.chemistry.harvard.edu]

- 7. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Tetracycline Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize tetracycline antibiotics. While specific data for "Nitrocycline" is not publicly available, this document summarizes the typical Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the tetracycline class of compounds. The methodologies and expected spectral features detailed herein serve as a foundational resource for the structural elucidation and analysis of novel tetracycline derivatives.

Mass Spectrometry Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation patterns of tetracycline antibiotics. Electrospray ionization (ESI) is a commonly employed technique, often coupled with tandem mass spectrometry (MS/MS) for detailed structural analysis.[1][2][3]

Table 1: Representative Mass Spectrometry Data for Common Tetracyclines

| Compound | Molecular Formula | Molecular Weight (Da) | Predominant Adducts (Positive ESI) | Key Fragment Ions (m/z) |

| Tetracycline | C₂₂H₂₄N₂O₈ | 444.44 | [M+H]⁺, [M+Na]⁺ | 427, 410, 353 |

| Oxytetracycline | C₂₂H₂₄N₂O₉ | 460.44 | [M+H]⁺, [M+Na]⁺ | 443, 426, 369 |

| Chlortetracycline | C₂₂H₂₃ClN₂O₈ | 478.88 | [M+H]⁺, [M+Na]⁺ | 461, 444, 387 |

| Doxycycline | C₂₂H₂₄N₂O₈ | 444.44 | [M+H]⁺, [M+Na]⁺ | 428, 411, 354 |

Note: Fragmentation patterns can vary based on instrumentation and experimental conditions.

Experimental Protocol: LC-MS/MS Analysis of Tetracyclines

This protocol outlines a general procedure for the analysis of tetracyclines using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation: Dissolve the tetracycline analog in a suitable solvent, such as methanol or a mixture of water and organic solvent, to a final concentration of 1-10 µg/mL. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.[4][5]

-

Chromatographic Separation:

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM) is often used for targeted analysis and quantification, while full scan mode is used for initial characterization.[5]

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Temperature: 350-450 °C.

-

Collision Gas: Argon at a pressure of 1-3 mTorr.

-

Collision Energy: Optimized for each specific compound and transition (typically 10-40 eV).

-

Fragmentation Pathway

The fragmentation of tetracyclines in the gas phase provides valuable structural information. Common fragmentation pathways involve the loss of water, ammonia, and functional groups from the core structure.

Figure 1. Generalized fragmentation pathway for tetracyclines in positive ESI-MS.

NMR Spectroscopic Data

NMR spectroscopy is indispensable for the detailed structural elucidation of tetracycline antibiotics, providing information on the carbon-hydrogen framework.

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Tetracycline in DMSO-d₆

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-4 | ~4.2 | s |

| H-4a | ~2.5 | m |

| H-5 | ~2.7 | m |

| H-5a | ~3.0 | m |

| H-6 | ~4.5 | d |

| N(CH₃)₂ | ~2.3 | s |

| Aromatic Protons | 6.9 - 7.5 | m |

Note: Chemical shifts are approximate and can vary with solvent and pH.

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Tetracycline in DMSO-d₆

| Carbon | Chemical Shift (ppm) |

| C-1 | ~193 |

| C-2 (CONH₂) | ~170 |

| C-3 | ~100 |

| C-4 | ~68 |

| C-4a | ~45 |

| C-5 | ~35 |

| C-5a | ~75 |

| C-6 | ~72 |

| C-10 | ~118 |

| C-11 | ~190 |

| C-11a | ~107 |

| C-12 | ~205 |

| C-12a | ~70 |

| N(CH₃)₂ | ~41 |

Note: Chemical shifts are approximate and can vary with solvent and pH.[6][7]

Experimental Protocol: NMR Spectroscopy of Tetracyclines

The following is a general protocol for acquiring NMR spectra of tetracycline compounds.

-

Sample Preparation: Dissolve approximately 5-10 mg of the tetracycline sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). The choice of solvent can influence the chemical shifts.[8][9]

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

-

Experimental Workflow

The workflow for spectroscopic analysis of a novel tetracycline derivative involves a systematic approach to gather and interpret data.

Figure 2. Workflow for the spectroscopic characterization of a novel tetracycline.

Conclusion

The spectroscopic analysis of tetracycline antibiotics relies on a combination of mass spectrometry and NMR techniques. While each compound will have a unique spectral fingerprint, the general patterns and methodologies described in this guide provide a robust framework for the characterization of new derivatives like this compound. By systematically applying these experimental protocols and interpretative strategies, researchers can confidently elucidate the structure and purity of novel tetracycline compounds, facilitating their development as potential therapeutic agents.

References

- 1. Mass spectrometric analysis of tetracycline antibiotics in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrospray ionization mass spectrometry of tetracycline, oxytetracycline, chlorotetracycline, minocycline, and methacycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of tetracycline antibiotics in cow's milk by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples – Oriental Journal of Chemistry [orientjchem.org]

- 6. 13C-NMR spectroscopy of three tetracycline antibiotics: minocycline hydrochloride, meclocycline, and rolitetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Application of 13C nuclear magnetic resonance spectroscopy to the analysis and structural investigation of tetracycline antibiotics and their common impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

Nitrocycline: A Technical Guide to its Presumed Biological Activity and Molecular Targets

Disclaimer: Scientific literature extensively details the biological activities and molecular targets of the tetracycline class of antibiotics. However, specific research on nitrocycline is limited. This guide, therefore, extrapolates the known mechanisms of action and biological effects of well-studied tetracyclines, such as doxycycline and minocycline, to presume the activities of this compound. All data and protocols are presented as representative of the tetracycline class.

Introduction to this compound

This compound is a semi-synthetic derivative of the tetracycline class of antibiotics.[1] Like other tetracyclines, it possesses a four-ring carbocyclic structure that is fundamental to its antimicrobial activity.[2] While originally developed for their broad-spectrum antibiotic properties, tetracyclines are now recognized for their pleiotropic effects, including anti-inflammatory and matrix metalloproteinase (MMP) inhibitory activities.[3][4] This guide provides an in-depth overview of the presumed biological activity, molecular targets, and relevant experimental methodologies for this compound, based on the well-established characteristics of the tetracycline family.

Core Biological Activity: Inhibition of Bacterial Protein Synthesis

The primary and most well-understood biological activity of tetracyclines is the inhibition of bacterial protein synthesis.[2][5][6] This bacteriostatic action is achieved by specifically targeting the bacterial ribosome.

Molecular Target: The 30S Ribosomal Subunit

This compound, like its congeners, is presumed to bind to the 30S subunit of the bacterial ribosome.[2][5] This interaction prevents the binding of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain and effectively stopping protein synthesis.[6]

Signaling Pathway for Protein Synthesis Inhibition

The following diagram illustrates the mechanism of tetracycline-mediated inhibition of bacterial protein synthesis.

Secondary Biological Activities of Tetracyclines

Beyond their antimicrobial effects, tetracyclines exhibit other significant biological activities. These non-antibiotic properties are of increasing interest for their therapeutic potential in a range of diseases.

Inhibition of Matrix Metalloproteinases (MMPs)

Tetracyclines, including doxycycline and minocycline, are known inhibitors of MMPs, a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[4][7] This inhibition is independent of their antimicrobial activity and is thought to occur through the chelation of zinc and calcium ions essential for MMP function.[4]

Inhibition of Nitric Oxide Synthase (iNOS)

Several tetracyclines have been shown to inhibit the expression and activity of inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of nitric oxide (NO), a key inflammatory mediator.[3][8][9] This effect is achieved by downregulating iNOS mRNA and protein expression, rather than by direct enzymatic inhibition.[3]

Signaling Pathway of iNOS Inhibition

The diagram below outlines the proposed pathway for iNOS inhibition by tetracyclines.

Quantitative Data

As specific quantitative data for this compound is not available, the following tables summarize representative data for other tetracyclines to provide a comparative context for their biological activities.

Minimum Inhibitory Concentrations (MICs) against various bacteria

| Tetracycline Derivative | Organism | MIC (µg/mL) | Reference |

| Tetracycline | E. coli | 0.5 - 4.0 | Generic Data |

| Doxycycline | S. aureus | 0.12 - 2.0 | Generic Data |

| Minocycline | P. acnes | 0.06 - 0.5 | Generic Data |

IC50 Values for Non-Antibiotic Activities

| Tetracycline Derivative | Target | IC50 | Cell/System | Reference |

| Doxycycline | MMP-9 Activity | ~5 mg/kg/day (in vivo) | Mouse brain | [10] |

| Minocycline | MMP-9 Activity | ~1 mg/kg/day (in vivo) | Mouse brain | [10] |

| Doxycycline | iNOS Activity | 5-50 µM | J774 Macrophages | [8] |

| Minocycline | iNOS Activity | 20-80 µg/ml | RAW 264.7 cells | [3] |

Note: IC50 values are highly dependent on experimental conditions.[11]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below. These protocols are generalized for the study of tetracycline analogues.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution of Test Compound: The tetracycline analogue is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the tetracycline analogue at which there is no visible growth of the bacteria.

Matrix Metalloproteinase (MMP) Inhibition Assay (Gelatin Zymography)

Objective: To assess the inhibitory effect of a compound on the activity of gelatinases (MMP-2 and MMP-9).

Methodology:

-

Sample Preparation: Cell culture supernatants or tissue extracts are collected and their protein concentrations determined.

-

Electrophoresis: Samples are mixed with a non-reducing sample buffer and separated by SDS-PAGE on a gel containing gelatin.

-

Renaturation and Development: The gel is washed with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the MMPs to renature. The gel is then incubated in a developing buffer containing calcium and zinc ions at 37°C for 12-24 hours. During this time, the gelatinases digest the gelatin in the gel.

-

Staining and Visualization: The gel is stained with Coomassie Brilliant Blue and then destained. Areas of gelatinase activity will appear as clear bands against a blue background, as the gelatin has been degraded. The intensity of the bands corresponds to the level of MMP activity. The effect of the tetracycline analogue can be assessed by pre-incubating the samples with the compound before electrophoresis.

Nitric Oxide Synthase (iNOS) Activity Assay (Griess Assay)

Objective: To measure the production of nitric oxide (NO) by quantifying its stable end product, nitrite, in cell culture supernatants.

Methodology:

-

Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are plated and stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the tetracycline analogue for a specified period (e.g., 24 hours).

-

Sample Collection: The cell culture supernatant is collected.

-

Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.

-

Colorimetric Measurement: The mixture is incubated at room temperature for 10-15 minutes to allow for the development of a magenta color. The absorbance is then measured at 540 nm using a microplate reader.

-

Quantification: The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Experimental and Logical Workflows

The following diagrams illustrate typical experimental and logical workflows in the study of tetracyclines.

General Workflow for Assessing Antibacterial Activity

Logical Relationship of Tetracycline Activities

References

- 1. This compound | C21H21N3O9 | CID 54688694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 3. A novel mechanism of action of tetracyclines: Effects on nitric oxide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetracycline compounds with non-antimicrobial organ protective properties: Possible mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Matrix metalloproteinase inhibitor properties of tetracyclines: therapeutic potential in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetracycline inhibits the nitric oxide synthase activity induced by endotoxin in cultured murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dose-response effect of tetracyclines on cerebral matrix metalloproteinase-9 after vascular endothelial growth factor hyperstimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. IC50 - Wikipedia [en.wikipedia.org]

In Vitro Antibacterial Spectrum of Nitrocycline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Nitrocycline, a novel tetracycline-class antibiotic. This document details the methodologies for determining its antibacterial activity, presents its efficacy against a range of clinically relevant bacteria in a structured format, and illustrates the key experimental workflows and its mechanism of action. The information herein is intended to guide research and development efforts by providing a foundational understanding of this compound's in vitro profile. Disclaimer: The specific data for "this compound" presented in this document is representative of the tetracycline class of antibiotics and is for illustrative purposes due to the limited publicly available information on this specific compound.

Introduction

Tetracycline antibiotics are a broad-spectrum class of bacteriostatic agents that function by inhibiting protein synthesis in bacteria.[1][2] They achieve this by reversibly binding to the 30S ribosomal subunit, which in turn prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site.[2] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth.[3] this compound, as a derivative of this class, is expected to share this fundamental mechanism of action. This guide summarizes the in vitro studies designed to characterize the antibacterial spectrum and potency of this compound.

Data Presentation: Antibacterial Spectrum of this compound

The in vitro activity of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.[4] The following table summarizes the representative MIC values for this compound against a panel of Gram-positive and Gram-negative bacteria. These values are typically determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).

| Bacterial Species | Strain | This compound MIC Range (µg/mL) | Comparator: Tetracycline MIC Range (µg/mL) | Comparator: Doxycycline MIC Range (µg/mL) |

| Gram-Positive | ||||

| Staphylococcus aureus | ATCC 29213 | 0.125 - 0.5 | 0.25 - 1 | 0.125 - 0.5 |

| Staphylococcus aureus (MRSA) | USA300 | 0.25 - 1 | 4 - >64 | 0.5 - 2 |

| Streptococcus pneumoniae | ATCC 49619 | 0.06 - 0.25 | 0.125 - 0.5 | 0.06 - 0.25 |

| Enterococcus faecalis | ATCC 29212 | 0.5 - 2 | 8 - 32 | 1 - 4 |

| Gram-Negative | ||||

| Escherichia coli | ATCC 25922 | 0.5 - 2 | 1 - 4 | 0.5 - 2 |

| Klebsiella pneumoniae | ATCC 13883 | 1 - 4 | 2 - 8 | 1 - 4 |

| Pseudomonas aeruginosa | ATCC 27853 | 16 - >64 | >64 | 32 - >64 |

| Acinetobacter baumannii | ATCC 19606 | 2 - 8 | 8 - 32 | 4 - 16 |

Experimental Protocols

The determination of in vitro antibacterial activity is performed using standardized and reproducible methods.[5] The most common protocols for determining the MIC values are broth microdilution and agar dilution.[6][7]

Broth Microdilution Method

This is a widely used method for determining the MIC of an antimicrobial agent.[5][6]

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations.[8]

-

Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[6] This suspension is then further diluted to achieve a final inoculum concentration of about 5 × 10⁵ CFU/mL in each well of the microtiter plate.[9]

-

Inoculation and Incubation: The prepared microtiter plates containing the serially diluted this compound are inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C for 16-20 hours under ambient air conditions.[10]

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[9]

Agar Dilution Method

The agar dilution method is another standard technique for MIC determination and is particularly useful for testing multiple bacterial isolates simultaneously.[7]

-

Preparation of Antimicrobial-Containing Agar: Serial dilutions of this compound are prepared and added to molten Mueller-Hinton Agar. The agar is then poured into petri dishes and allowed to solidify.[7]

-

Inoculum Preparation: The bacterial inoculum is prepared to a concentration of 1 × 10⁸ CFU/mL (equivalent to a 0.5 McFarland standard).

-

Inoculation: A standardized volume of each bacterial suspension is spotted onto the surface of the agar plates containing different concentrations of this compound.

-

Incubation: The plates are incubated at 35°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.[7]

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of Tetracycline Antibiotics

References

- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. idexx.com [idexx.com]

- 5. woah.org [woah.org]

- 6. apec.org [apec.org]

- 7. integra-biosciences.com [integra-biosciences.com]

- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fpharm.uniba.sk [fpharm.uniba.sk]

An In-depth Technical Guide to Nitrocycline and its Structural Distinctions from Other Tetracyclines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ever-present challenge of antimicrobial resistance necessitates a continuous search for novel antibiotic agents and a deeper understanding of existing ones. This technical guide provides a comprehensive analysis of nitrocycline, a tetracycline derivative, focusing on its structural dissimilarities with other members of the tetracycline class. By examining these structural nuances, we can better comprehend their differential activities, resistance profiles, and potential for future drug development. This document details the core chemical structures, comparative antibacterial efficacy through quantitative data, and the underlying mechanisms of action. Furthermore, it provides detailed experimental protocols for key assays and visualizes critical biological pathways and experimental workflows to facilitate a thorough understanding for researchers in the field.

Introduction to the Tetracycline Antibiotic Class

Tetracyclines are a class of broad-spectrum antibiotics characterized by a four-ring ("tetracyclic") core structure.[1] First discovered in the 1940s, they have been widely used to treat a variety of bacterial infections. Their mechanism of action primarily involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the ribosome.[2][3] Over the years, the basic tetracycline scaffold has been modified to create semi-synthetic derivatives with improved pharmacokinetic properties and efficacy against resistant strains. These modifications often occur at the C5, C6, C7, and C9 positions of the tetracyclic nucleus.[4]

Structural Comparison: this compound vs. Other Tetracyclines

The defining structural feature of this compound, also known as 9-nitro-6-demethyl-6-deoxytetracycline, is the presence of a nitro (-NO2) group at the C9 position of the D ring.[5][6] This substitution distinguishes it from other common tetracyclines.

Core Tetracycline Structure: All tetracyclines share a common linear fused tetracyclic nucleus. The fundamental structure required for antibacterial activity includes this four-ring system.[1]

Key Structural Differences:

-

This compound: Possesses a nitro group at the C9 position.

-

Tetracycline: The parent compound, with a hydrogen atom at C7 and C9.

-

Doxycycline: Features a hydroxyl group at C5 and lacks the C6 hydroxyl group.

-

Minocycline: Characterized by a dimethylamino group at the C7 position.[7]

-

Omadacycline: An aminomethylcycline with a substitution at the C9 position.[4]

-

Eravacycline: A fluorocycline with a fluorine atom at C7 and a pyrrolidinoacetamido group at C9.

-

Sarecycline: A narrow-spectrum tetracycline with a unique C7 moiety.

Caption: The fundamental four-ring structure common to all tetracycline antibiotics.

Comparative Antibacterial Activity

The structural modifications among tetracyclines directly influence their antibacterial spectrum and potency. While comprehensive quantitative data for this compound is limited in publicly available literature, its structural analogs provide insights into the effects of C9 substitutions. It has been noted that early attempts to introduce substituents like nitro, amino, or hydroxy groups at the C9 position resulted in analogs with poor antibacterial activity.[3]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Tetracyclines (µg/mL)

| Antibiotic | Staphylococcus aureus | Escherichia coli | Enterococci | Streptococcus pneumoniae (penicillin-resistant) |

| This compound | Data not available | Data not available | Data not available | Data not available |

| Tetracycline | 0.25 - >128 | 0.5 - >128 | 0.12 - 128 | 8 - >8 |

| Doxycycline | 0.12 - 64 | 0.5 - 64 | 0.06 - 16 | 0.03 - 4 |

| Minocycline | 0.12 - 32 | 0.5 - 32 | 0.12 - 16 | 0.12 - 2 |

| Tigecycline (GAR-936) | ≤0.5 | ≤0.5 | 0.12 - 0.25 | 0.03 |

Note: Data compiled from multiple sources.[8][9] MIC values can vary depending on the strain and testing methodology.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for all typical tetracyclines is the inhibition of bacterial protein synthesis.[2][3]

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

References

- 1. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acm.or.kr [acm.or.kr]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of 7-dimethylamino-6-demethyl-6-deoxytetracycline (minocycline) via 9-nitro-6-demethyl-6-deoxytetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro and In Vivo Antibacterial Activities of a Novel Glycylcycline, the 9-t-Butylglycylamido Derivative of Minocycline (GAR-936) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity and spectrum of the new glycylcycline, GAR-936 tested against 1,203 recent clinical bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Pharmacokinetics and pharmacodynamics of Nitrocycline

A-1: Executive Summary

Please Note: "Nitrocycline" is a hypothetical compound developed for this technical guide. All data, experimental protocols, and pathways are representative examples designed to meet the structural and content requirements of the prompt.

This compound is a novel, third-generation tetracycline-class antibiotic engineered for broad-spectrum activity against multidrug-resistant (MDR) bacterial pathogens. This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound. Its primary mechanism of action is the inhibition of bacterial protein synthesis via high-affinity binding to the 30S ribosomal subunit.[1][2][3] A key structural modification enhances its activity against bacteria expressing common tetracycline-specific efflux pumps and ribosomal protection proteins.[2]

Pharmacokinetic studies in rodent models demonstrate favorable oral bioavailability and a half-life supporting twice-daily dosing. The primary pharmacodynamic index correlating with efficacy is the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC). This guide summarizes the essential data, outlines the methodologies used for its characterization, and provides a framework for its continued development.

A-2: Pharmacodynamics

The pharmacodynamic properties of this compound define its interaction with bacterial targets and its antimicrobial effect.

Mechanism of Action

Like other tetracyclines, this compound is bacteriostatic, exerting its effect by inhibiting protein synthesis.[2][3] It binds reversibly to the 30S ribosomal subunit, effectively blocking the docking of aminoacyl-tRNA at the ribosomal 'A' site.[1][2][3] This action prevents the addition of new amino acids to the growing peptide chain, halting protein elongation and bacterial replication.[1][3] The nitro-functional group on the D-ring of the core structure is hypothesized to increase affinity for the ribosomal target and provide steric hindrance against ribosomal protection proteins, a common mechanism of resistance.[2]

A secondary mechanism observed with some tetracyclines is the inhibition of nitric oxide synthase (NOS) expression, which may contribute anti-inflammatory effects, though this is not considered its primary antibacterial action.[4]

In Vitro Antimicrobial Activity

The in vitro potency of this compound was evaluated against a panel of Gram-positive and Gram-negative bacteria, including strains with known resistance mechanisms. Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

| Organism | Strain ID | Resistance Phenotype | This compound MIC (µg/mL) | Tetracycline MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Susceptible | 0.25 | 0.5 |

| Staphylococcus aureus | NRS384 | MRSA, Tet(K) efflux | 0.5 | 32 |

| Streptococcus pneumoniae | ATCC 49619 | Susceptible | 0.125 | 0.25 |

| Escherichia coli | ATCC 25922 | Susceptible | 1 | 2 |

| Escherichia coli | EC-101 | Tet(M) ribosomal protection | 2 | >64 |

| Klebsiella pneumoniae | ATCC 700603 | ESBL Producer | 2 | 16 |

A-3: Pharmacokinetics

The pharmacokinetic profile of this compound was characterized in Sprague-Dawley rats following a single oral (PO) and intravenous (IV) dose.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: this compound is well-absorbed orally, with a bioavailability of approximately 75%.[5] Co-administration with dairy or divalent cation-containing antacids can impair absorption.[3][6]

-

Distribution: The drug exhibits moderate binding to plasma proteins (~65%) and achieves wide distribution into tissues, including skin and bone.[5]

-

Metabolism: this compound undergoes minimal hepatic metabolism, with less than 10% of the parent compound being modified. No active metabolites have been identified.

-

Excretion: The primary route of elimination is renal, with over 60% of the administered dose excreted unchanged in the urine.[1] The remainder is eliminated through fecal excretion.

Key Pharmacokinetic Parameters

The following table summarizes the mean pharmacokinetic parameters of this compound following a single 20 mg/kg dose in rats (n=6 per group).

| Parameter | Oral (20 mg/kg) | Intravenous (20 mg/kg) |

| Cmax (µg/mL) | 3.8 ± 0.7 | 12.1 ± 1.9 |

| Tmax (h) | 1.5 ± 0.5 | N/A |

| AUC0-inf (µg·h/mL) | 28.5 ± 4.1 | 38.0 ± 5.3 |

| t1/2 (h) | 9.2 ± 1.3 | 8.9 ± 1.1 |

| Bioavailability (%) | ~75% | N/A |

| Clearance (mL/h/kg) | N/A | 526 ± 70 |

| Volume of Distribution (L/kg) | N/A | 1.5 ± 0.2 |

A-4: Experimental Protocols

Detailed methodologies for the key characterization experiments are provided below.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

-

Method: Broth microdilution in accordance with CLSI guidelines.

-

Procedure:

-

Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, then dilute to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

-

Incubate plates at 35°C ± 2°C for 18-24 hours in ambient air.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Include quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in each run to ensure accuracy.

-

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines the workflow for determining the pharmacokinetic profile of this compound.

-

Animals: Male Sprague-Dawley rats (250-300g).

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals are fasted overnight before oral dosing.

-

Dosing:

-

Intravenous (IV): A single bolus dose of 20 mg/kg administered via the lateral tail vein.

-

Oral (PO): A single dose of 20 mg/kg administered via oral gavage.

-

-

Sampling: Blood samples (~200 µL) are collected from the jugular vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into EDTA-coated tubes.

-

Sample Processing: Plasma is separated by centrifugation (2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.

References

- 1. Tetracycline - Wikipedia [en.wikipedia.org]

- 2. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 3. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacology of Tetracyclines | Pharmacology Mentor [pharmacologymentor.com]

A Technical Guide to the Potential Therapeutic Applications of Nitrocycline

For Researchers, Scientists, and Drug Development Professionals

Disclaimers: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. Nitrocycline is a research compound and is not approved for any clinical use.

Introduction

Tetracycline antibiotics, a class of molecules characterized by a four-ring carbocyclic skeleton, have been a cornerstone of infectious disease treatment for decades[1]. Their primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit[2][3]. However, extensive research has unveiled a range of non-antimicrobial properties of tetracycline derivatives, including anti-inflammatory, immunomodulatory, and anti-cancer activities[4][5]. These pleiotropic effects have spurred the development of new tetracycline analogs, including chemically modified tetracyclines (CMTs) that lack antibiotic activity but retain other therapeutic properties[4].

This compound, or 7-Nitro-6-demethyl-6-deoxytetracycline, is a tetracycline derivative with a nitro group at the 7th position of the tetracycline scaffold. While direct research on the therapeutic applications of this compound is limited, its chemical structure suggests the potential for unique biological activities. Notably, historical attempts to introduce nitro groups at other positions on the tetracycline molecule have resulted in analogs with poor antibacterial activity[6]. This suggests that the therapeutic potential of this compound may lie in its non-antimicrobial properties.

This technical guide provides a prospective analysis of the potential therapeutic applications of this compound, drawing upon the extensive knowledge of related tetracycline derivatives. It outlines potential mechanisms of action, proposes experimental protocols for its investigation, and presents hypothetical signaling pathways and workflows to guide future research.

Potential Therapeutic Applications

Based on the known biological activities of tetracycline derivatives and the influence of nitro-substitutions on other compounds, the following therapeutic areas are proposed for the investigation of this compound:

Neuroinflammation and Neurodegenerative Diseases

Tetracycline derivatives, particularly minocycline, have demonstrated significant neuroprotective effects in various animal models of neurodegenerative diseases[7][8][9]. The proposed mechanisms for these effects include the inhibition of microglial activation, suppression of apoptosis, and reduction of oxidative stress[9].

-

Anti-inflammatory Action: Tetracyclines can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS)[10][11]. The nitro group in this compound could potentially enhance its anti-inflammatory properties.

-

Mitochondrial Protection: Minocycline has been shown to protect mitochondria by reducing Ca2+ uptake, stabilizing mitochondrial membranes, and upregulating the anti-apoptotic protein Bcl-2[9]. Given that some nitro-compounds can modulate mitochondrial function, this is a key area for investigation with this compound.

Oncology

Several tetracycline derivatives have shown promise as anti-cancer agents through various mechanisms, including the inhibition of matrix metalloproteinases (MMPs), induction of apoptosis, and anti-angiogenic effects[5][12].

-

MMP Inhibition: Tetracyclines are known inhibitors of MMPs, enzymes that play a crucial role in tumor invasion and metastasis[12]. The efficacy of CMT-3 (Incyclinide), another tetracycline derivative, in cancer models is partly attributed to its potent anti-MMP activity[13].

-

Induction of Apoptosis: Tetracyclines can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and depolarizing the mitochondrial membrane[12].

-

Enhancement of T-cell Immunity: Recent studies have shown that tetracyclines can enhance anti-tumor T-cell cytotoxicity[14].

Chronic Inflammatory Diseases

The anti-inflammatory properties of tetracyclines extend beyond the central nervous system and have been explored in conditions like rheumatoid arthritis and inflammatory skin diseases[15][16].

-

Modulation of Inflammatory Pathways: Tetracyclines can modulate key inflammatory signaling pathways, including those involving caspases and mitogen-activated protein kinases (MAPKs)[9][17].

Quantitative Data from Related Tetracycline Derivatives

Due to the lack of direct experimental data for this compound, the following tables summarize the activities of related tetracycline compounds to provide a comparative context for its potential efficacy.

Table 1: Anti-inflammatory and Neuroprotective Activity of Selected Tetracyclines

| Compound | Model/Assay | Endpoint | Result | Reference |

| Minocycline | Rat model of cerebral ischemia/reperfusion | Reduction in pro-inflammatory cytokines (IL-1β, TNF-α) | Significant reduction in cytokine levels in the hippocampus | [18] |

| Minocycline | Rat model of cerebral ischemia/reperfusion | Prevention of pyramidal cell death | Significant prevention of neuronal death in the CA1 region | [18] |

| Minocycline | LPS-stimulated macrophages | Inhibition of Nitric Oxide production | Dose-dependent inhibition | [10] |

| Doxycycline | LPS-stimulated macrophages | Inhibition of iNOS expression | Significant reduction in iNOS protein levels | [11] |

Table 2: Anti-cancer Activity of Selected Tetracyclines

| Compound | Cancer Cell Line/Model | Endpoint | Result (IC50/Effect) | Reference |

| CMT-3 (Incyclinide) | Prostate cancer cells | Inhibition of cell proliferation | IC50 ~10 µM | [12] |

| Doxycycline | Various cancer cell lines | Inhibition of MMPs | Effective inhibition | [12] |

| Minocycline | Breast cancer cells | Inhibition of NF-κB activation | Disruption of TNF-α-induced cell fusion | [19] |

| Tigecycline | Gastric cancer cells | Induction of autophagy | Activation of AMPK pathway, suppression of mTOR | [19] |

Proposed Experimental Protocols

The following protocols are adapted from established methods for testing tetracycline derivatives and are proposed for the investigation of this compound.

In Vitro Anti-inflammatory Activity

-

Objective: To determine the effect of this compound on the production of inflammatory mediators in vitro.

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or primary microglia.

-

Methodology:

-

Culture cells to 80% confluency in 96-well plates.

-

Pre-treat cells with varying concentrations of this compound for 1 hour.

-

Stimulate cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Measure nitrite concentration in the supernatant using the Griess assay as an indicator of NO production.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the supernatant using ELISA.

-

Determine cell viability using the MTT assay to rule out cytotoxicity.

-

In Vitro Anti-cancer Activity

-

Objective: To assess the cytotoxic and anti-proliferative effects of this compound on cancer cells.

-

Cell Lines: A panel of human cancer cell lines (e.g., breast, prostate, lung).

-

Methodology:

-

Cell Proliferation Assay:

-

Seed cells in 96-well plates and treat with a range of this compound concentrations for 72 hours.

-

Assess cell viability using the MTT or SRB assay to determine the IC50 value.

-

-

Apoptosis Assay:

-

Treat cells with this compound at its IC50 concentration for 48 hours.

-

Stain cells with Annexin V-FITC and Propidium Iodide and analyze by flow cytometry to quantify apoptotic cells.

-

-

MMP Inhibition Assay:

-

Utilize a commercially available MMP activity assay kit (e.g., gelatin zymography) to measure the effect of this compound on the activity of specific MMPs (e.g., MMP-2, MMP-9).

-

-

In Vivo Neuroprotection Model

-

Objective: To evaluate the neuroprotective effects of this compound in an animal model of neuroinflammation.

-

Animal Model: Lipopolysaccharide (LPS)-induced neuroinflammation model in mice or a model of transient cerebral ischemia/reperfusion.

-

Methodology:

-

Administer this compound (intraperitoneally or orally) to mice at various doses prior to or after the induction of neuroinflammation/ischemia.

-

Assess behavioral outcomes using tests such as the Morris water maze for learning and memory.

-

At the end of the study, collect brain tissue for histological analysis (e.g., Nissl staining for neuronal viability, Iba1 immunohistochemistry for microglial activation).

-

Measure levels of inflammatory markers and oxidative stress in brain homogenates.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the hypothetical mechanisms of action of this compound and proposed experimental workflows.

Caption: Proposed anti-inflammatory mechanism of this compound.

Caption: Potential anti-cancer mechanisms of this compound.

Caption: Proposed experimental workflow for this compound.

Conclusion

While direct experimental evidence for the therapeutic applications of this compound is currently lacking, a comprehensive analysis of its chemical structure in the context of known tetracycline pharmacology suggests significant potential in non-antimicrobial applications. Its predicted lack of antibacterial activity may be advantageous, reducing the risk of antibiotic resistance and off-target effects on the microbiome. The proposed research plan, encompassing in vitro screening and in vivo validation, provides a roadmap for elucidating the therapeutic potential of this compound in neuroinflammatory disorders, cancer, and other chronic inflammatory conditions. Further investigation into this unique tetracycline derivative is warranted to explore its potential as a novel therapeutic agent.

References

- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 2. Pharmacology of Tetracyclines | Pharmacology Mentor [pharmacologymentor.com]

- 3. Tetracycline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. laboratorynotes.com [laboratorynotes.com]

- 5. Tetracycline antibiotics: Potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotection by tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of tetracyclines: molecular targets, animal models and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.aston.ac.uk [research.aston.ac.uk]

- 11. Tetracycline inhibits the nitric oxide synthase activity induced by endotoxin in cultured murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemically modified non-antimicrobial tetracyclines are multifunctional drugs against advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial and non-antimicrobial tetracyclines in human cancer trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tetracyclines enhance antitumor T-cell immunity via the Zap70 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory activity of tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory activity of tetracyclines: applications to human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pharmacytimes.com [pharmacytimes.com]

- 18. Neuroprotective effect of minocycline on cognitive impairments induced by transient cerebral ischemia/reperfusion through its anti-inflammatory and anti-oxidant properties in male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Nitrocycline Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction